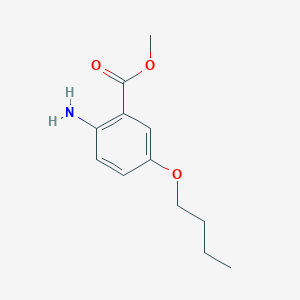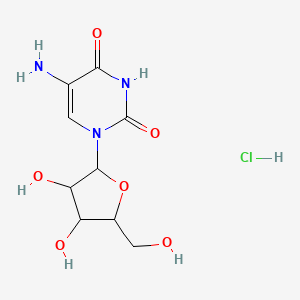
5-Aminouridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminouridine hydrochloride is a novel nucleoside compound with the empirical formula C9H13N3O6 · HCl and a molecular weight of 295.68 g/mol . It is known for its inhibitory effects on RNA polymerase and has shown activity against cancer cells and viral infections such as HIV and hepatitis B . This compound is also used as a building block for monophosphate or diphosphate analogs, which are important components in the synthesis of DNA and RNA .
準備方法
Synthetic Routes and Reaction Conditions
5-Aminouridine hydrochloride is synthesized by reacting uracil with ammonia and hydrogen chloride . The reaction typically involves the following steps:
- The resulting compound is then reacted with hydrogen chloride to form the hydrochloride salt.
Uracil: is treated with to introduce the amino group.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: of uracil.
Ammoniation: to introduce the amino group.
Hydrochlorination: to form the hydrochloride salt.
Purification: to achieve high purity with low impurity levels.
化学反応の分析
Types of Reactions
5-Aminouridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and alkoxides.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Dihydro derivatives.
Substitution: Substituted uridine derivatives with different functional groups.
科学的研究の応用
5-Aminouridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of nucleoside analogs and other complex molecules.
Biology: Inhibits RNA polymerase, making it useful in studying transcription processes.
Medicine: Shows activity against cancer cells and viral infections such as HIV and hepatitis B.
Industry: Used in the production of DNA and RNA synthesis components.
作用機序
The mechanism of action of 5-Aminouridine hydrochloride involves its inhibition of RNA polymerase . The compound binds to the enzyme, preventing the transcription of RNA from DNA templates. This inhibition disrupts the synthesis of essential proteins, leading to the death of cancer cells and the inhibition of viral replication . The molecular targets include the active site of RNA polymerase and other associated transcription factors .
類似化合物との比較
Similar Compounds
5-Hydroxyuridine: Another nucleoside analog that inhibits RNA synthesis.
Showdomycin: An antibiotic with structural similarity to uridine and pseudouridine.
Uniqueness
5-Aminouridine hydrochloride is unique due to its specific inhibition of RNA polymerase and its broad-spectrum activity against cancer cells and viral infections . Unlike other nucleoside analogs, it exerts its effects primarily after conversion to phosphorylated derivatives .
特性
分子式 |
C9H14ClN3O6 |
|---|---|
分子量 |
295.68 g/mol |
IUPAC名 |
5-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H13N3O6.ClH/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8;/h1,4-6,8,13-15H,2,10H2,(H,11,16,17);1H |
InChIキー |
FPVJCMJKVVJWAA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(6-Bromoquinazolin-2-yl)amino]propan-1-ol](/img/structure/B13887894.png)
![3-{[(2S)-1-[(tert-butoxy)carbonyl]azetidin-2-yl]methoxy}-N,N,N-trimethylpyridin-2-aminium trifluoromethanesulfonate](/img/structure/B13887897.png)
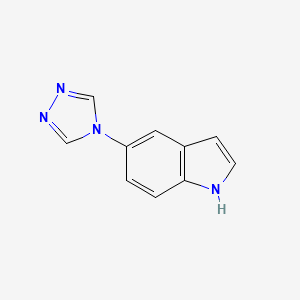
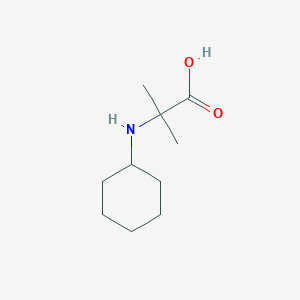
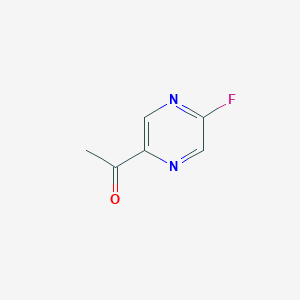
![tert-butyl N-[1-[(2-bromoacetyl)-cyclobutylamino]propan-2-yl]carbamate](/img/structure/B13887905.png)
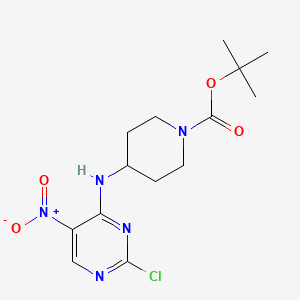
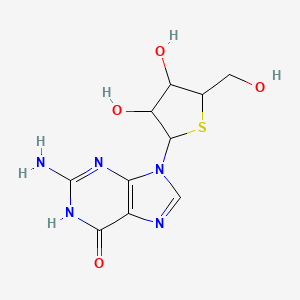
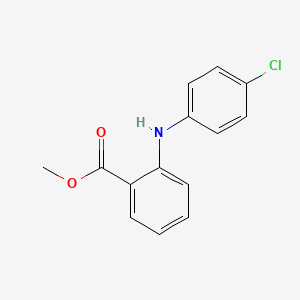
![tert-butyl[(2-ethyl-3,4-dihydro-2H-pyran-2-yl)methoxy]dimethylsilane](/img/structure/B13887937.png)

![N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine](/img/structure/B13887946.png)

